

# electronic band structure of monolayer SnSe<sub>2</sub>

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## Fundamental Properties of Monolayer SnSe<sub>2</sub>

Monolayer SnSe<sub>2</sub> is a semiconductor belonging to the family of transition metal dichalcogenides (TMDs). It crystallizes in the 1T phase, which has a D3d point group symmetry. This structure consists of a layer of tin (Sn) atoms sandwiched between two layers of selenium (Se) atoms in an octahedral coordination.<sup>[1]</sup> The layers are held together by weak van der Waals forces, allowing for exfoliation down to a single monolayer.

The electronic properties of SnSe<sub>2</sub> undergo a significant transformation when thinned down from bulk to a monolayer. Notably, the band gap of the material changes, a common characteristic of 2D semiconductors.

## Electronic Band Structure

The electronic band structure of monolayer SnSe<sub>2</sub> has been the subject of numerous theoretical and experimental investigations. A key point of discussion is the nature and magnitude of its band gap.

## Band Gap: Indirect vs. Direct

Theoretical studies, primarily based on Density Functional Theory (DFT), consistently predict that monolayer SnSe<sub>2</sub> is an indirect band gap semiconductor.<sup>[1][2][3]</sup> In this scenario, the Conduction Band Minimum (CBM) is located at the M high-symmetry point in the Brillouin zone, while the Valence Band Maximum (VBM) is situated at or near the  $\Gamma$  point.<sup>[1]</sup>

However, there is some discrepancy in the literature, with some experimental and theoretical works suggesting a direct or quasi-direct band gap. For instance, some photoluminescence (PL) measurements have indicated a direct optical transition.<sup>[4][5]</sup> This difference between theoretical predictions and experimental observations could be attributed to several factors, including the specific DFT functionals used, substrate effects, strain, and the strong excitonic effects present in 2D materials.<sup>[2]</sup>

## Quantitative Band Gap Values

The reported band gap values for monolayer SnSe<sub>2</sub> vary significantly depending on the methodology used for its determination. DFT calculations with the Perdew-Burke-Ernzerhof (PBE) functional, which is known to underestimate band gaps, yield values around 0.75 eV to 0.85 eV.<sup>[6][7]</sup> More advanced computational methods, such as the HSE06 hybrid functional and GW approximation, provide larger values, ranging from 1.42 eV to 2.75 eV.<sup>[1][8]</sup> Experimental techniques like Scanning Tunneling Spectroscopy (STS) and PL spectroscopy have measured band gaps in the range of 1.30 eV to 1.74 eV.<sup>[5][7][8][9]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the electronic properties of monolayer SnSe<sub>2</sub>.

Table 1: Reported Band Gap Values for Monolayer SnSe<sub>2</sub>

Band Gap (eV)	Method	Type	Reference
1.69	DFT-PBE	Indirect	[3]
0.85	DFT	Indirect	[6]
1.42	DFT-HSE06	-	[8]
2.75	GoWo	-	[1]
1.30	STS	-	[7][8]
1.5	Experimental	Indirect	[9]
1.74	PL	-	[5]
0.75	DFT-PBE+SOC	-	[7]
1.942	DFT-HSE06+SOC	Indirect	

Table 2: Calculated Effective Masses of Charge Carriers in Monolayer SnSe<sub>2</sub>

Carrier	Direction	Effective Mass (m <sub>0</sub> )	Method	Reference
Electron	M-Γ	0.44	DFT	[10]
Electron	M-K	0.44	DFT	[10]
Hole	Γ-M	-0.60	DFT	[10]
Hole	Γ-K	-0.60	DFT	[10]

Note: m<sub>0</sub> is the free electron mass. Negative values for hole effective mass are a convention in some electronic structure software and represent the curvature of the valence band.

Table 3: Carrier Mobility in Monolayer SnSe<sub>2</sub>

Carrier	Mobility ( $\text{cm}^2\text{V}^{-1}\text{s}^{-1}$ )	Method	Reference
Electron	233	Experimental	[8]
Hole	115.65	DFT	[1]

## Experimental Protocols

### Synthesis of Monolayer SnSe<sub>2</sub> via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a widely used method for synthesizing high-quality, large-area monolayer SnSe<sub>2</sub>.

Generalized Protocol:

- Precursor Preparation: High-purity selenium (Se) and tin(IV) iodide (SnI<sub>2</sub>) powders are used as precursors.[6][11]
- Substrate Placement: A suitable substrate, such as mica or silicon dioxide, is placed downstream in a quartz tube furnace.[11]
- Furnace Setup: The Se and SnI<sub>2</sub> precursors are placed in separate heating zones upstream of the substrate.[6]
- Growth Process:
  - The furnace is heated to a high temperature (e.g., 915 K at the center) under a constant flow of an inert carrier gas, such as argon (Ar).[6][11]
  - The temperatures of the precursor zones are controlled to achieve the desired vapor pressures for Se and SnI<sub>2</sub>. [6]
  - The vaporized precursors are transported by the carrier gas to the substrate, where they react to form SnSe<sub>2</sub>.

- The growth is typically carried out for a specific duration (e.g., 10 minutes) before the furnace is cooled down.[\[11\]](#)
- Characterization: The resulting monolayer SnSe<sub>2</sub> is then characterized using techniques like Raman spectroscopy, photoluminescence, and atomic force microscopy (AFM).[\[5\]](#)

## Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique for directly probing the electronic band structure of crystalline materials.

Generalized Protocol:

- Sample Preparation: A high-quality single-crystal sample of SnSe<sub>2</sub> is cleaved in an ultra-high vacuum (UHV) environment to expose a clean, atomically flat surface.[\[12\]](#)[\[13\]](#)
- Experimental Setup: The sample is placed in a UHV chamber equipped with a monochromatic light source (e.g., a synchrotron or a UV lamp) and a hemispherical electron analyzer.[\[13\]](#)[\[14\]](#)
- Photoemission: The sample is irradiated with photons of a specific energy, causing the emission of photoelectrons.[\[15\]](#)
- Data Acquisition: The hemispherical analyzer measures the kinetic energy and emission angle of the photoelectrons.[\[14\]](#)
- Band Structure Mapping: By rotating the sample and recording the photoemission spectra at different angles, the relationship between the binding energy and the crystal momentum of the electrons can be mapped out, thus revealing the electronic band structure.[\[12\]](#)[\[13\]](#)

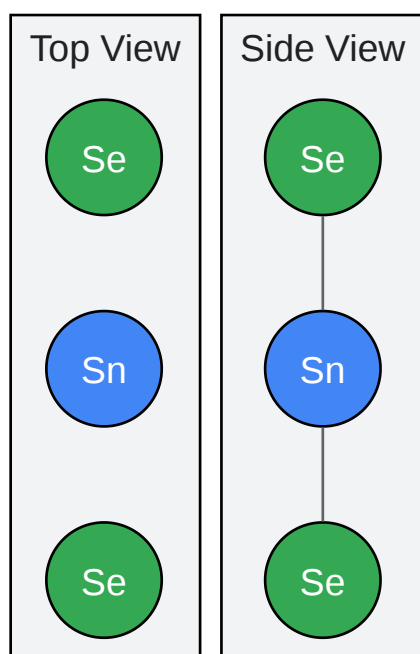
## Scanning Tunneling Microscopy/Spectroscopy (STM/STS)

STM and STS are used to investigate the atomic structure and local density of states (LDOS) of monolayer SnSe<sub>2</sub>.

Generalized Protocol:

- Sample and Tip Preparation: An atomically sharp conductive tip (e.g., tungsten) and a conductive substrate with monolayer SnSe<sub>2</sub> are prepared and placed in a UHV chamber.[\[16\]](#)  
[\[17\]](#)
- STM Imaging (Constant Current Mode):
  - A bias voltage is applied between the tip and the sample.
  - The tip is brought close to the sample surface until a tunneling current is detected.
  - The tip is scanned across the surface while a feedback loop maintains a constant tunneling current by adjusting the tip's height. This height profile provides a topographic image of the surface with atomic resolution.[\[17\]](#)
- STS (dI/dV Spectroscopy):
  - The tip is held at a fixed position above the sample.
  - The bias voltage is swept, and the differential conductance (dI/dV) is measured using a lock-in amplifier.[\[16\]](#)
  - The resulting dI/dV spectrum is proportional to the local density of electronic states of the sample, from which the band gap can be determined.[\[16\]](#)

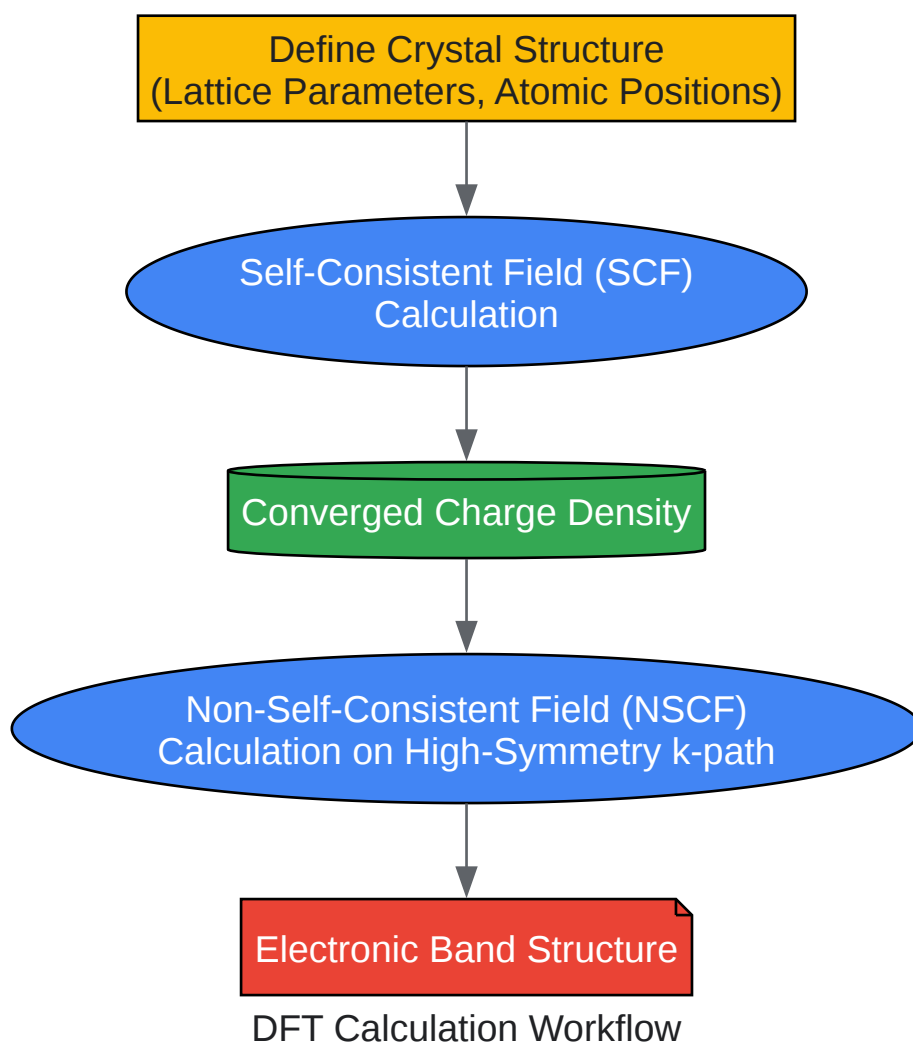
## Visualizations



Crystal Structure of 1T-SnSe<sub>2</sub>

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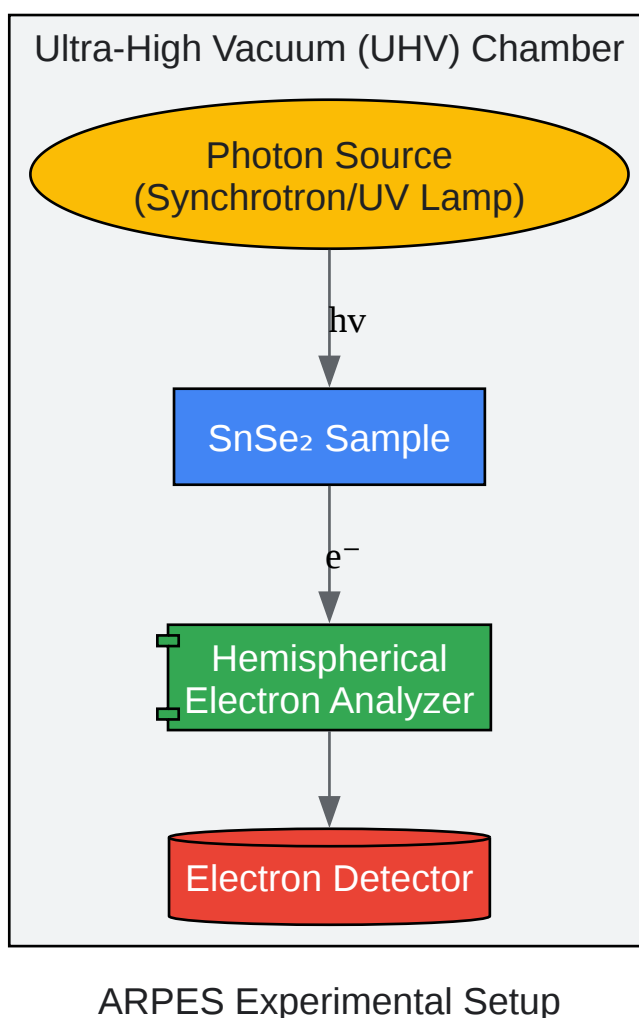
**Figure 1:** Crystal structure of monolayer 1T-SnSe<sub>2</sub>.



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**Figure 2:** Workflow for theoretical band structure calculation using DFT.





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**Figure 3:** Schematic of an ARPES experimental setup.

**Figure 4:** Simplified indirect band structure of monolayer SnSe<sub>2</sub>.

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- To cite this document: BenchChem. [electronic band structure of monolayer SnSe2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590759#electronic-band-structure-of-monolayer-snse2]

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